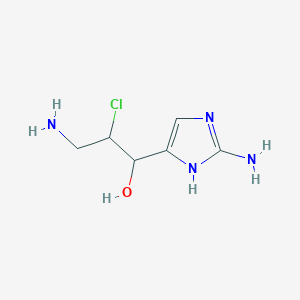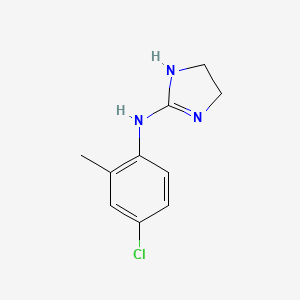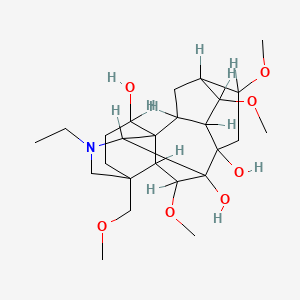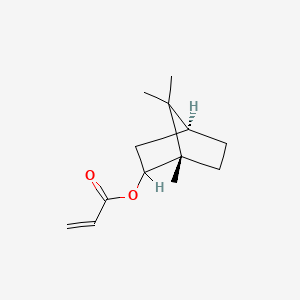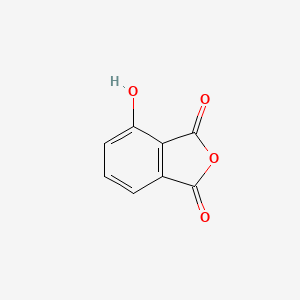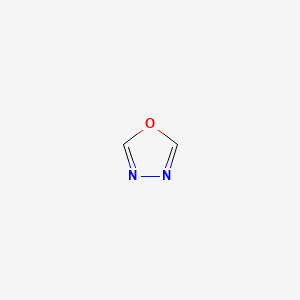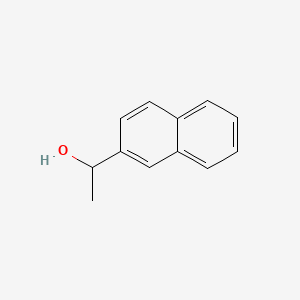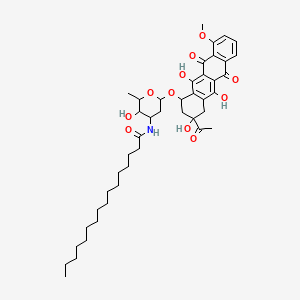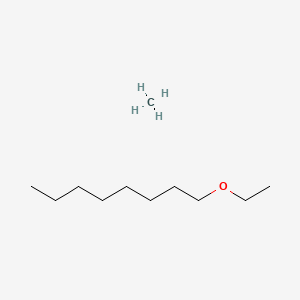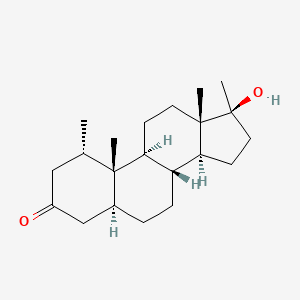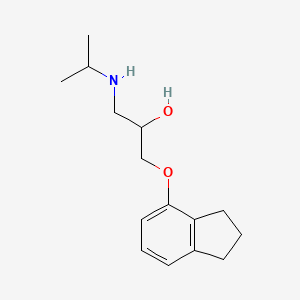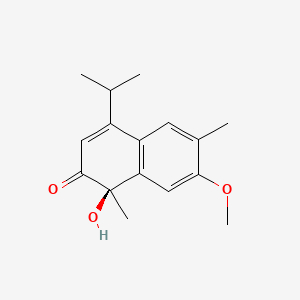
CBT-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Aplicaciones Científicas De Investigación
Cognitive-Behavioral Therapy in Mood Disorders
Cognitive-behavioral therapy (CBT) is an effective, time-limited psychotherapy for depression, leveraging awareness of mood-linked changes in cognition to regulate affect and reduce symptoms. It stands as a front-line treatment for mood disorders, with developments in psychotherapy outcomes over the past 30 years. Neuroimaging studies have shown brain changes associated with effective CBT, informing integrated depression network models and clinical treatment choices (Zaretsky, Segal, & Fefergrad, 2007).
CBT for Treatment-Resistant Schizophrenia
CBT by novice therapists showed efficacy in reducing symptoms and distress in community hostel residents with treatment-resistant schizophrenia in Hong Kong, indicating its potential usefulness in diverse settings and populations (Ng, Hui, & Lui Pau, 2008).
Efficacy Across Disorders
CBT has been applied to a wide range of problems, with strong support for its efficacy in treating anxiety, somatoform disorders, bulimia, and stress. It shows higher response rates compared to other treatments in many cases. However, further research is needed, especially on specific subgroups (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).
Genetic Factors in CBT Response
Studies indicate that genetic factors, like the serotonin transporter gene promoter region (5HTTLPR), can be associated with response to CBT, specifically in treating anxiety disorders in children (Eley et al., 2011).
CBT for Generalized Anxiety
CBT is an effective treatment for Generalized Anxiety Disorder (GAD), based on neuroscience and experimental psychology. It has been found to be as effective as pharmaceutical treatments and more effective in the long term (Borza, 2017).
Schizophrenia Treatment Analysis
Bibliometric analysis of CBT for schizophrenia (2000-2019) revealed its progression and potential, indicating high research quality and importance in the field (Fei, Wang, Zheng, Liu, & Liang, 2021).
CBT's Scientific Foundations
CBT's strength lies in its development through scientific research, with tested efficacy for specific problems like anxiety and depression. It is one of many psychotherapeutic approaches with overlapping techniques and outcomes (Leung, 2004).
CBT and Genetic Polymorphisms
Research has linked genetic polymorphisms like COMTval158met with different responses to CBT, particularly in panic disorder, suggesting genetic factors may influence the efficacy of exposure-based CBT treatments (Lonsdorf et al., 2010).
CBT for Severe Mental Disorders
CBT has been adapted for more severe mental disorders, including schizophrenia and chronic mood disorders, primarily as an adjunctive therapy to pharmacotherapy. Its additive effects could significantly improve public health outcomes for these conditions (Thase, Kingdon, & Turkington, 2014).
CBT Processes and Mechanisms
Research on CBT's mechanisms and processes, such as cognitive reappraisal and in-session processes like alliance, is crucial for understanding its efficacy and guiding future treatment strategies (Kazantzis et al., 2018).
Propiedades
Nombre del producto |
CBT-1 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CBT1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



